
9,10-Anhydroadriamycin
Übersicht
Beschreibung
9,10-Anhydroadriamycin is a natural product isolated from the bacterium Streptomyces griseoflavus. It belongs to the anthracycline family of antibiotics, which are known for their potent anticancer activity.
Wirkmechanismus
Target of Action
9,10-Anhydroadriamycin, also known as 9,10-Anhydro Doxorubicin , is an analog of Doxorubicin , a well-known anticancer drug. The primary target of this compound is likely to be similar to that of Doxorubicin, which is DNA . It intercalates into the DNA double helix, disrupting the DNA structure and inhibiting the process of replication and transcription .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar anthracycline ring system of the compound between the base pairs of the DNA double helix . This disrupts the normal functioning of the DNA, leading to inhibition of essential processes such as DNA replication and transcription .
In addition to DNA intercalation, this compound may also exert its effects through other mechanisms, including the generation of reactive oxygen species through one-electron reduction, generation of alkylating species through two-electron reduction, stabilization of topoisomerase II/DNA cleavable complexes, and damage to the plasma membrane .
Biochemical Pathways
Given its similarity to doxorubicin, it is likely to affect pathways related to dna replication and transcription, as well as those involving reactive oxygen species and topoisomerase ii .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include disruption of DNA structure, inhibition of DNA replication and transcription, generation of reactive oxygen species, and potential damage to the plasma membrane . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemische Analyse
Biochemical Properties
9,10-Anhydroadriamycin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. The compound stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands and leading to DNA damage and cell death . Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, leading to the generation of reactive oxygen species (ROS). This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA . The compound also affects cell signaling pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts gene expression by modulating the transcription of genes related to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to DNA through intercalation, inserting itself between the base pairs and disrupting the DNA structure . This binding inhibits the activity of topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, this compound induces oxidative stress by generating ROS, which can further damage cellular components and activate apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exert biological effects . Long-term exposure to this compound in in vitro studies has shown sustained oxidative stress and DNA damage, leading to chronic cellular dysfunction . In in vivo studies, the compound’s effects on cellular function can persist even after the compound has been metabolized and cleared from the system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and DNA damage, which may be reversible . At high doses, this compound can cause severe toxicity, including cardiotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase . These metabolic processes can lead to the formation of reactive metabolites that contribute to the compound’s cytotoxic effects . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells by membrane transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is known to localize in the nucleus, where it interacts with DNA and topoisomerase II . Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of ROS . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Vorbereitungsmethoden
9,10-Anhydroadriamycin can be synthesized through various routes, including fermentation, chemical synthesis, and semi-synthesis from related anthracyclines. The fermentation method involves growing Streptomyces griseoflavus in a suitable medium under controlled conditions to produce the compound. Chemical synthesis involves the stepwise construction of the tetracyclic ring system and the daunosamine sugar using various protecting groups and coupling reagents. Semi-synthesis involves modification of related anthracyclines, such as daunorubicin and doxorubicin, to produce this compound .
Analyse Chemischer Reaktionen
9,10-Anhydroadriamycin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions with nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can alter the biological activity of the compound .
Wissenschaftliche Forschungsanwendungen
9,10-Anhydroadriamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of anthracyclines. In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. In medicine, it is studied for its anticancer properties and potential use in chemotherapy. In industry, it is used in the development of new antibiotics and anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
9,10-Anhydroadriamycin is similar to other anthracyclines such as daunorubicin and doxorubicin. it has unique structural features that contribute to its distinct biological activity. For example, the absence of a hydroxyl group at the 9 and 10 positions differentiates it from other anthracyclines and affects its interaction with DNA and enzymes. This uniqueness makes it a valuable compound for studying the structure-activity relationships of anthracyclines .
Similar compounds include:
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Eigenschaften
IUPAC Name |
(7S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZRKCZTDXRJOT-DYOIPSMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001687 | |
| Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80996-23-2 | |
| Record name | 9,10-Anhydroadriamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080996232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the removal of the tertiary alcohol group at the 9-position of adriamycin affect its antitumor activity?
A: Research indicates that the tertiary alcohol function at the 9-position of adriamycin plays a crucial role in its antitumor activity. [] The study compared the activity of adriamycin and its 9,10-anhydro derivative against human lymphoblastic leukemic cells (CCRF-CEM) in vitro. The results showed that 9,10-anhydroadriamycin was significantly less potent than adriamycin in inhibiting the growth of these cancer cells. This suggests that the absence of the tertiary alcohol at the 9-position significantly diminishes the compound's ability to effectively target and inhibit cancer cell growth. []
Q2: What is the significance of synthesizing this compound and related compounds in antitumor drug research?
A: The synthesis of this compound and related compounds, like 9,10-anhydrodaunorubicin, provides valuable insights into the structure-activity relationship of anthracycline antibiotics. [] By systematically modifying the structure of known antitumor agents and evaluating their biological activity, researchers can pinpoint the specific functional groups crucial for their efficacy. This knowledge is essential for developing new anthracycline derivatives with improved potency, selectivity, and potentially reduced toxicity. Furthermore, understanding the impact of structural changes on activity can offer insights into the mechanism of action of these drugs and contribute to the development of novel therapeutic strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


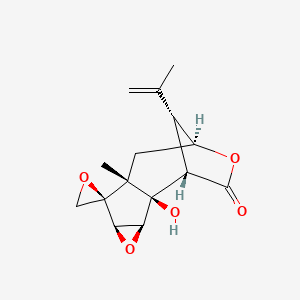


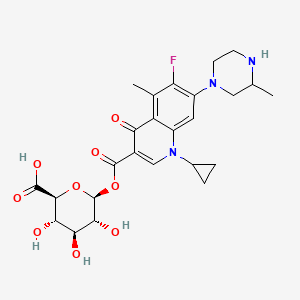
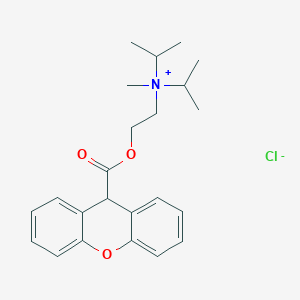

![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)

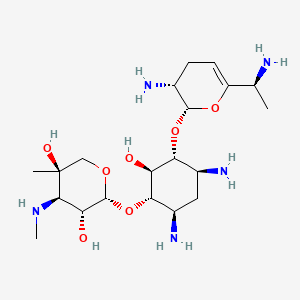
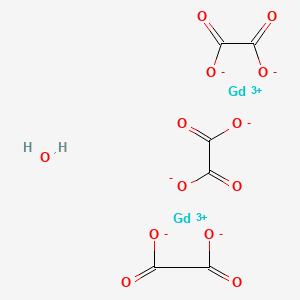
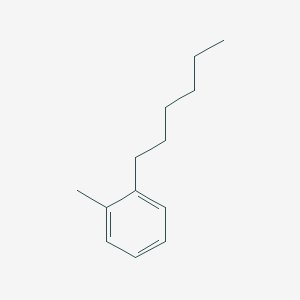


![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)
